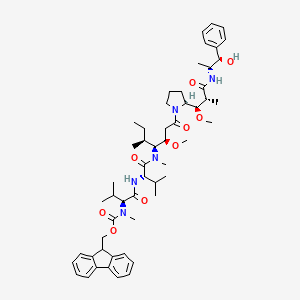
4-丙基环己醇
描述
4-Propylcyclohexanol is a chemical compound that serves as an important intermediate in the synthesis of various materials, including those used in the manufacture of liquid crystal displays. It is characterized by the presence of a propyl group attached to a cyclohexanol ring structure. The compound has been the subject of various studies aiming to develop efficient and green synthetic methods for its production .
Synthesis Analysis
The synthesis of 4-Propylcyclohexanol has been achieved through different methods. One study reports the efficient synthesis of cis-4-Propylcyclohexanol using a mutant alcohol dehydrogenase coupled with glucose dehydrogenase. This biocatalytic approach allowed the complete transformation of 4-propylcyclohexanone to the desired alcohol with a high cis/trans ratio and yield, highlighting a potential method for industrial-scale green production . Another method for synthesizing 4-propylcyclohexanone, a precursor to 4-Propylcyclohexanol, involved the use of palladium/carbon catalyst under optimized conditions, achieving high conversion and selectivity .
Molecular Structure Analysis
The molecular structure of compounds related to 4-Propylcyclohexanol has been characterized using various analytical techniques. For instance, the crystal and molecular structures of mesogenic trans, trans-4'-alkylbicyclohexyl-4-carbonitriles, which share a similar cyclohexane structure, were determined using X-ray diffraction analysis. These studies provide insights into the conformation and packing of cyclohexane derivatives in the solid state .
Chemical Reactions Analysis
4-Propylcyclohexanol can be involved in various chemical reactions due to its functional alcohol group. For example, it can be used as an intermediate in the synthesis of trans-2-(4-propylcyclohexyl)-1,3-propanediol. The alcohol group allows for further functionalization and derivatization, which can be utilized in the synthesis of pharmaceuticals and other organic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Propylcyclohexanol and related compounds have been studied to some extent. For example, the synthesis of liquid crystalline polymers containing a 4-methyl-cyclohexanone moiety, which is structurally similar to 4-Propylcyclohexanol, revealed insights into their mesomorphic properties, solubility, and thermal stability. Such studies are crucial for understanding the behavior of these compounds under various conditions and for their application in materials science .
科学研究应用
1. 合成和工业应用
4-丙基环己醇作为反式-2-(4-丙基环己基)-1,3-丙二醇的合成中的重要中间体,后者广泛用于液晶显示器的制造。Wu 等人 (2022) 开发了一种使用突变醇脱氢酶与葡萄糖脱氢酶偶联的有效方法来合成顺式-4-丙基环己醇,为其在工业规模上的绿色生产提供了一种潜在的方法 (Wu 等人,2022)。
2. 生物精炼厂中的加氢脱氧
在生物精炼厂中,4-丙基环己醇等环己醇对于生产聚合物、香料和药物至关重要。Liu 等人 (2017) 的一项研究证明了使用钴基催化剂将木质素衍生的酚有效加氢脱氧为环己醇。该工艺在将生物质转化为有价值的化学品方面显示出重大的前景 (Liu 等人,2017)。
3. 生物催化在化学合成中的应用
4-丙基环己醇的合成也受益于生物催化方法。Ikunaka 等人 (2004) 探索了使用地衣假丝酵母菌进行选择性赤道氢化物递送,展示了生物催化在从 4-丙基环己醇高效和选择性地合成反式-2-(4-丙基环己基)-1,3-丙二醇等化合物中的潜力 (Ikunaka 等人,2004)。
4. 催化研究
催化研究也集中在 4-丙基环己醇上。Hong (2005) 报告了一种使用钯/碳催化剂合成 4-丙基环己酮(4-丙基环己醇的前体)的新方法。本研究有助于理解反应机理和优化高效生产的条件 (Hong,2005)。
5. 在环境科学中的应用
在环境科学中,4-丙基环己醇等化合物的生物转化引起人们的兴趣。Okamura 等人 (2000) 研究了使用炭疽菌进行 4-丙基环己酮的生物转化,突出了使用真菌进行类似化合物立体选择性还原的潜力 (Okamura 等人,2000)。
作用机制
Target of Action
4-Propylcyclohexanol is a chemical compound with the molecular formula C9H18O . .
Biochemical Pathways
4-Propylcyclohexanol is an important intermediate for synthesizing trans-2-(4-propylcyclohexyl)-1,3-propanediol . This compound is widely used in the manufacture of liquid crystal displays . The synthesis of cis-4-Propylcyclohexanol involves the use of a mutant alcohol dehydrogenase from Lactobacillus kefir coupled with glucose dehydrogenase .
Result of Action
The primary known use of 4-Propylcyclohexanol is as an intermediate in the synthesis of other compounds, particularly trans-2-(4-propylcyclohexyl)-1,3-propanediol, which is used in the manufacture of liquid crystal displays
安全和危害
未来方向
The selective synthesis of cyclohexanol intermediates from lignin-based phenolics and diaryl ethers using hydrogen over supported metal catalysts is a potential future direction . This process could lead to the green production of cis-4-propylcyclohexanol as the key intermediate of trans-2-(4-propylcyclohexyl)-1,3-propanediol at an industrial level .
属性
IUPAC Name |
4-propylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-2-3-8-4-6-9(10)7-5-8/h8-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPZFPKENDZQEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501311691 | |
| Record name | trans-4-Propylcyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501311691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77866-58-1 | |
| Record name | trans-4-Propylcyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501311691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanol, 4-propyl-, trans | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.608 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B3029007.png)






![(S)-2-[[(1R,2R)-2-Aminocyclohexyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide](/img/structure/B3029018.png)


